molecular formula C10H24CuN4+2 B1248212 (1,4,8,11-Tetraazacyclotetradecane)copper(2+)

(1,4,8,11-Tetraazacyclotetradecane)copper(2+)

Cat. No. B1248212
M. Wt: 263.87 g/mol
InChI Key: PFFRGXSRPUXLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4,8,11-tetraazacyclotetradecane)copper(2+) is a copper coordination entity and a coronate. It contains a 1,4,8,11-tetraazacyclotetradecane.

Scientific Research Applications

Metal Ion Extraction

  • (1,4,8,11-Tetraazacyclotetradecane)copper(2+) has been used in the extraction of metal ions, including lead(II), cadmium(II), copper(II), and zinc(II), from various solutions. This macrocycle shows quantitative extraction abilities in chloroform solutions and displays selectivity in the separation of these metals, particularly copper from other transition metals (Brzózka & Trybulowa, 1985).

Trace Metal Determination in Seawater

  • The compound has also been utilized for the determination of trace amounts of copper and zinc in seawater. It is used in procedures involving polymer-supported cyclam for effective preconcentration of these metals. This approach provides more than 95% extraction efficiency for copper and zinc, facilitating accurate determination in estuarine and oceanic waters (Percelay, Appriou, Handel, & Guglielmetti, 1988).

Crystallographic Studies

  • Detailed crystallographic characterization of this compound, along with its ligand conformations, has been conducted. These studies have revealed significant geometrical differences in the structures of copper(II) complexes formed with this macrocycle, providing insights into their electrochemical and spectroscopic properties (Hubin et al., 1999).

Stability in Acidic Conditions

  • Studies have shown that copper(II) complexes of this macrocycle exhibit remarkable kinetic stability under harsh acidic conditions. This feature is crucial for their potential use in various industrial and environmental applications (Hubin, Alcock, Morton, & Busch, 2003).

Use in Radiopharmaceutical Applications

  • The compound has been explored for use in radiopharmaceutical applications, particularly for the development of bifunctional chelators that form stable radiocopper complexes. These studies are essential for advancing diagnostic and therapeutic techniques in nuclear medicine (Boswell et al., 2008).

Electrochemical Applications

  • The compound has been used in electrochemical studies, particularly in understanding the electrocatalytic properties of copper complexes. This research is significant for the development of efficient catalysts in various electrochemical reactions, including water oxidation (Yu et al., 2016).

properties

Molecular Formula

C10H24CuN4+2

Molecular Weight

263.87 g/mol

IUPAC Name

copper;1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2;/q;+2

InChI Key

PFFRGXSRPUXLRK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCCNCCNC1.[Cu+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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